8-Cyclopentylmethoxy-quinolin-2-ylamine is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline moiety substituted with a cyclopentylmethoxy group and an amino group. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.
The compound is synthesized through various chemical reactions involving quinoline derivatives. The presence of the cyclopentylmethoxy and amino groups enhances its biological activity and solubility, making it a subject of interest in medicinal chemistry.
8-Cyclopentylmethoxy-quinolin-2-ylamine can be classified under:
The synthesis of 8-Cyclopentylmethoxy-quinolin-2-ylamine can be approached through several methods, typically involving the functionalization of the quinoline structure.
The synthesis often employs techniques such as:
The molecular structure of 8-Cyclopentylmethoxy-quinolin-2-ylamine features:
Key structural data includes:
8-Cyclopentylmethoxy-quinolin-2-ylamine can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using techniques like High Performance Liquid Chromatography (HPLC) and NMR spectroscopy to confirm product formation and purity.
The mechanism of action for compounds like 8-Cyclopentylmethoxy-quinolin-2-ylamine often involves interaction with biological targets such as enzymes or receptors:
Studies indicate that quinoline derivatives can exhibit significant activity against various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest .
Characterization techniques such as X-ray crystallography may be employed to determine precise molecular arrangements and interactions within crystal lattices .
8-Cyclopentylmethoxy-quinolin-2-ylamine has potential applications in various scientific fields:
2-Aminoquinoline derivatives constitute a structurally diverse and pharmacologically significant class of compounds exhibiting potent activity against numerous biological targets. Their inherent molecular architecture provides a versatile platform for interaction with enzyme active sites and receptor binding pockets. Notably, the bicyclic quinoline system offers substantial planarity for π-π stacking interactions, while the exocyclic 2-amino group serves as a hydrogen bond donor and acceptor, facilitating critical contacts with complementary amino acid residues in target proteins. This versatility underpins their broad therapeutic applications, spanning antimicrobial, anticancer, and central nervous system (CNS)-targeting agents [4] .
In the context of GPCR modulation, 2-aminoquinolines demonstrate a remarkable capacity to interact with transmembrane helices and extracellular loops characteristic of these receptors. The protonatable quinoline nitrogen and the 2-amino group are particularly crucial for forming ionic and hydrogen-bonding interactions within the orthosteric or allosteric binding sites of various aminergic and peptide-binding GPCRs. This inherent binding promiscuity necessitates strategic structural modifications to achieve receptor subtype selectivity, a key objective in minimizing off-target effects. Systematic exploration of substituents at the 3-, 6-, and notably, the 8-position of the quinoline ring has proven highly effective in refining pharmacological profiles, enabling the development of highly selective ligands for specific GPCRs, including MCHR1 [5] [9].
Table 1: Pharmacological Profile of Representative 2-Aminoquinoline Derivatives Targeting GPCRs
Compound Structure | Primary GPCR Target | Key Pharmacological Activity | Reference |
---|---|---|---|
8-Hexyloxy-quinolin-2-amine | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | High Affinity Antagonism; Suppression of Food Intake | [5] |
3-(Aminomethyl)-8-methylquinoline | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | High Affinity Antagonism (IC₅₀ = 0.54 nM); Improved Selectivity vs 5-HT₂c | [9] |
8-(1,3,3-Trimethyl-butoxy)-quinolin-2-ylamine | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Potent Binding Affinity; Anorexigenic Effect | [5] |
Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a class A GPCR predominantly expressed within the central nervous system, particularly in regions governing feeding behavior, energy homeostasis, mood regulation, and stress responses (e.g., hypothalamus, nucleus accumbens, hippocampus). Its endogenous ligand, Melanin-Concentrating Hormone (MCH), is a 19-amino acid cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. Activation of MCHR1 by MCH triggers complex intracellular signaling cascades, primarily coupling to Gαq/11 proteins, leading to phospholipase C activation, inositol trisphosphate (IP₃) production, diacylglycerol (DAG) release, and intracellular calcium mobilization. MCHR1 can also couple to Gαi/o proteins, inhibiting adenylyl cyclase and reducing cyclic adenosine monophosphate (cAMP) levels [2] [7].
Compelling genetic and pharmacological evidence establishes MCHR1 as a critical regulator of energy balance. Genetic deletion of the MCHR1 gene in mice results in a lean phenotype characterized by hypermetabolism, reduced food intake, and resistance to diet-induced obesity. Conversely, central administration of MCH potently stimulates feeding in rodents. Consequently, antagonism of MCHR1 signaling presents a promising therapeutic strategy for curbing hyperphagia and promoting weight loss in obesity. Beyond metabolic regulation, MCHR1 signaling modulates emotional processes, reward pathways, and sleep architecture, suggesting potential therapeutic utility for MCHR1 antagonists in anxiety, depression, and addiction disorders [7] [9].
Table 2: Clinically Explored MCHR1 Antagonists Based on the 2-Aminoquinoline Scaffold
Compound Name/Identifier | Development Status | Key Structural Features | Reported Indications | |
---|---|---|---|---|
SNAP-7941 | Preclinical | 8-(1-Methyl-butoxy)-quinolin-2-ylamine | Obesity, Anxiety, Depression | [2] |
T-226296 | Preclinical | Structural analogue of SNAP-7941 | Obesity | [2] |
AZD1979 | Phase 1 | Undisclosed structure (MCHR1 antagonist) | Obesity | [2] |
BMS-830216 | Phase 1 | Undisclosed structure (MCHR1 antagonist) | Obesity | [2] |
AMG 076 | Discontinued (Phase 1) | Undisclosed structure (MCHR1 antagonist) | Obesity | [2] |
The molecular recognition of 8-cyclopentylmethoxy-quinolin-2-ylamine by Melanin-Concentrating Hormone Receptor 1 (MCHR1) involves specific interactions between the ligand's distinct chemical features and complementary residues within the receptor's transmembrane helical bundle (TMHs). Detailed structure-activity relationship (SAR) studies, supported by site-directed mutagenesis and molecular modeling, elucidate the critical pharmacophoric elements:
SAR analyses consistently demonstrate that modifications at positions other than C-8 generally lead to significant drops in MCHR1 affinity. For instance, alkyl or alkoxy groups at the 6- or 7-positions often reduce potency. However, specific substitutions on the alkoxy chain itself (e.g., branching, introduction of constrained rings like cyclopentylmethyl) can fine-tine the orientation and van der Waals contacts within the lipophilic pocket, leading to enhanced binding and selectivity over structurally related off-target receptors like 5-hydroxytryptamine 2C receptor (5-HT₂c) [9]. The cyclopentylmethoxy moiety achieves an optimal balance of size, lipophilicity, and conformational restriction, maximizing favorable hydrophobic interactions and minimizing entropic penalties upon binding compared to linear alkyl chains or smaller cyclic alkoxy groups.
The strategic installation of alkoxy substituents, particularly at the 8-position of the quinoline ring in 2-aminoquinoline derivatives, represents a cornerstone optimization strategy for developing high-affinity Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. This approach is driven by several key biophysical and pharmacological principles:
Table 3: Impact of 8-Alkoxy Substituents on MCHR1 Binding Affinity in 2-Aminoquinoline Derivatives
8-Substituent | Relative Binding Affinity to MCHR1 | Key Structural Property | Inference |
---|---|---|---|
Methoxy (-OCH₃) | Very Low | Small Size, Low Lipophilicity | Insufficient lipophilic pocket filling |
Hexyloxy (-OC₆H₁₃) | Moderate | Linear Alkyl, Moderate Lipophilicity | Adequate lipophilicity but high flexibility |
Cyclohexyloxy (-O-C₆H₁₁) | High | Alicyclic, High Lipophilicity, Rigid | Good pocket filling, reduced flexibility |
Cyclopentylmethoxy (-OCH₂-C₅H₉) | Very High | Alicyclic + Spacer, High Lipophilicity, Constrained Flexibility | Optimal size, shape, and lipophilicity for deep pocket engagement |
(1,2,3,4-Tetrahydronaphthalen)-yloxy | High | Polycyclic Aromatic, High Lipophilicity | Good affinity but potential for off-target binding |
Adamantylmethoxy | Low-Moderate | Polycyclic Cage, Extreme Lipophilicity/Steric Bulk | Potential steric clash or unfavorable desolvation |
CAS No.:
CAS No.:
CAS No.: 94720-08-8